molecular formula C16H27N3O2 B1436461 5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione CAS No. 329218-79-3

5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione

Cat. No.: B1436461
CAS No.: 329218-79-3
M. Wt: 293.4 g/mol
InChI Key: KGDZWOXPCZDBEN-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione is a complex organic compound with the molecular formula C16H27N3O2 and a molecular weight of 293.41 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with dimethyl groups and a piperazine moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with 2-(piperazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-{1-[(2-morpholin-4-ylethyl)amino]ethylidene}cyclohexane-1,3-dione
  • 5,5-Dimethyl-2-{1-[(2-piperidin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of the piperazine moiety. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[C-methyl-N-(2-piperazin-1-ylethyl)carbonimidoyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-12(18-6-9-19-7-4-17-5-8-19)15-13(20)10-16(2,3)11-14(15)21/h17,20H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDZWOXPCZDBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCN1CCNCC1)C2=C(CC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione
Reactant of Route 2
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione
Reactant of Route 3
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione
Reactant of Route 4
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione
Reactant of Route 5
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione
Reactant of Route 6
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione

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